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Executive Summary
Optovin is a synthetic small molecule that functions as a reversible, light-activated agonist for

the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4][5] Discovered

through a high-throughput behavioral screen in zebrafish, Optovin bridges the gap between

pharmacology and optogenetics. Unlike traditional optogenetics, which requires the genetic

expression of microbial opsins (e.g., Channelrhodopsin), Optovin enables optical control of

endogenous TRPA1 channels in wild-type animals.[1][6][7]

This guide details the chemical origins, mechanism of action, and standardized protocols for

utilizing Optovin in neurobiology and pain research. It is designed for researchers requiring

precise spatiotemporal control over sensory neuron activation without the latency or

irreversibility of conventional TRPA1 agonists like allyl isothiocyanate (AITC).

Part 1: Discovery and Chemical Origins
The Screening Paradigm
The discovery of Optovin represented a shift from target-based screening to phenotype-based

screening. Kokel et al. (2013) screened a library of 12,500 small molecules on wild-type

zebrafish embryos (Danio rerio), searching for compounds that elicited a motor response

(swimming) specifically upon illumination with visible light.

Model System: 3-day post-fertilization (dpf) zebrafish larvae.
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Stimulus: High-intensity visible light.

Hit Identification: Optovin (a rhodanine-containing compound) induced vigorous, reversible

swimming behavior upon exposure to violet light (387–415 nm), but not blue or green light.[3]

Chemical Structure
Optovin contains a rhodanine ring system, a motif often associated with photoactivity.[2][3]

Structure-Activity Relationship (SAR) studies revealed that the conjugated double bond system

within the rhodanine scaffold is critical for its photochemical properties.

Core Scaffold: 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one (Rhodanine derivative).

Key Feature: The electron-deficient olefin allows for photo-isomerization or radical coupling

upon photon absorption.

Part 2: Mechanism of Action
The "Photo-Click" Ligand Hypothesis
Optovin does not function via visual photoreceptors (opsins). Instead, it acts directly on the

TRPA1 channel, a sensor for noxious chemical and thermal stimuli. The mechanism is distinct

from "caged" compounds which release a ligand upon photolysis. Optovin itself becomes the

active ligand upon excitation.

Photoexcitation: Absorption of a violet photon (~400 nm) excites the Optovin molecule.

Covalent Modification: The excited Optovin forms a reversible covalent adduct (likely a

thioether bond) with specific cysteine residues on the intracellular side of the TRPA1

channel.[3]

Channel Gating: This modification induces a conformational change, opening the channel

pore.

Reversibility: Upon cessation of light, the adduct destabilizes, Optovin dissociates (or

returns to ground state), and the channel closes.

Critical Residues
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Mutagenesis studies on human TRPA1 (hTRPA1) identified three redox-sensitive cysteine

residues essential for Optovin sensitivity:

C621[3]

C633

C856[3][8]

Mutation of these residues (e.g., C621S) significantly attenuates Optovin-induced calcium

influx, confirming that electrophilic attack on these thiols is the primary mode of activation.

Visualizing the Pathway
The following diagram illustrates the signal transduction pathway from photon absorption to

behavioral output.
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Figure 1: Mechanism of Optovin action. Violet light converts Optovin into an electrophile that

covalently modifies TRPA1 cysteine residues, triggering calcium influx and neuronal

depolarization.

Part 3: Experimental Applications
In Vivo Motor Control (Zebrafish)
Optovin allows for the remote control of swimming behavior in freely moving animals.

Application: Neural circuit mapping, motor neuron analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b7783268?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3604056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3604056/
https://www.researchgate.net/figure/dentification-of-optovin-a-compound-enabling-light-mediated-neuronal-excitation-a-b_fig5_235441517
https://www.benchchem.com/product/b7783268?utm_src=pdf-body
https://www.benchchem.com/product/b7783268?utm_src=pdf-body-img
https://www.benchchem.com/product/b7783268?utm_src=pdf-body
https://www.benchchem.com/product/b7783268?utm_src=pdf-body
https://www.benchchem.com/product/b7783268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Advantage: Does not require transgenic lines (Gal4/UAS systems).

Pain and Nociception Research (Murine Models)
Since TRPA1 is a primary nociceptor, Optovin serves as a tool to study pain pathways.[8]

Method: Intracutaneous injection into the hind paw or cheek.

Result: Illumination causes acute nocifensive behaviors (licking, flinching), mimicking the

effect of noxious environmental stimuli but with millisecond-scale temporal resolution.

Cardiovascular Research
TRPA1 is expressed in cardiomyocytes. Optovin has been used to optically pace the hearts of

zebrafish and human stem cell-derived cardiomyocytes, providing a non-invasive alternative to

electrical pacing.

Part 4: Technical Protocols
Reconstitution and Storage
Optovin is hydrophobic and requires careful handling to maintain stability.

Parameter Specification Notes

Solvent DMSO (Dimethyl sulfoxide) Anhydrous, ≥99.9%

Stock Conc. 10 mM to 50 mM
Sonicate if necessary to

ensure dissolution.

Storage -20°C or -80°C
Protect from light. Use amber

vials.

Stability >6 months at -20°C
Avoid repeated freeze-thaw

cycles.

In Vivo Application Protocol (Zebrafish)[8]
Step 1: Preparation of Working Solution Dilute the DMSO stock into E3 medium (zebrafish

embryo medium) to a final concentration of 10 µM.
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Note: Ensure final DMSO concentration is <1% to avoid toxicity.

Step 2: Incubation Incubate larvae (3–7 dpf) in the 10 µM Optovin solution for 30–60 minutes

in the dark.

Scientific Rationale: This allows sufficient time for the compound to penetrate the skin and

reach sensory neurons.

Step 3: Light Delivery Setup

Wavelength: 395 nm – 405 nm (Violet LED).

Intensity: Minimum threshold is 1.6 µW/mm².[3][8][9] Optimal response is seen at >5

µW/mm².

Pulse Duration: 100 ms to 5 seconds, depending on desired behavioral duration.

Step 4: Washout (Optional) Optovin effects are reversible upon washout. Transfer larvae to

fresh E3 medium and incubate for 1 hour to remove the compound.

Experimental Workflow Diagram
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Figure 2: Standardized workflow for Optovin-mediated behavioral assays in zebrafish.

Part 5: Data Presentation & Comparative Analysis
Potency Comparison
Optovin offers distinct advantages over traditional chemical agonists like AITC (Mustard Oil)

regarding temporal control, though AITC is more potent by concentration.
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Feature Optovin AITC (Mustard Oil)

Activation Mode Light (Violet) Chemical Binding

Reversibility High (Seconds) Low (Minutes/Hours)

Temporal Resolution Milliseconds Seconds to Minutes

EC50 (Zebrafish) ~2 µM ~0.5 µM

Target Specificity TRPA1 (Cys dependent) TRPA1 (Cys dependent)

Spectral Sensitivity Data
Data derived from Kokel et al. (2013) regarding wavelength efficacy:

387 nm: 100% Maximal Response

415 nm: ~80% Response

485 nm (Blue): <5% Response (Inactive)

560 nm (Green): 0% Response (Inactive)

Interpretation: Filters must be strictly managed. Standard GFP excitation filters (470-490 nm)

will not activate Optovin, allowing for simultaneous GFP imaging and Optovin inactivity,

provided the excitation light does not bleed into the UV/Violet spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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